molecular formula C9H13NO2 B142225 3,4-Dimethoxybenzylamine CAS No. 5763-61-1

3,4-Dimethoxybenzylamine

Cat. No. B142225
CAS RN: 5763-61-1
M. Wt: 167.2 g/mol
InChI Key: DIVNUTGTTIRPQA-UHFFFAOYSA-N
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Patent
US07427630B2

Procedure details

To a solution of 3,4-dimethoxybenzylamine (2 g, 12 mmol) in anh. THF (25 mL), at r.t., under N2, was added 2-chloroethyl isocyanate (1.02 mL, 1 eq). The reaction was complete after the addition. It was concentrated and the residue was purified by flash chromatography (silica gel, cHex/EtOAc 1:1→7:3 EtOAc/NH3 (0.5 in MeOH)) to give the title compound as a white solid (2.9 g, 89%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:6][NH2:7].[Cl:13][CH2:14][CH2:15][N:16]=[C:17]=[O:18]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:6][NH:7][C:17]([NH:16][CH2:15][CH2:14][Cl:13])=[O:18])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(CN)C=CC1OC
Name
Quantity
1.02 mL
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel, cHex/EtOAc 1:1→7:3 EtOAc/NH3 (0.5 in MeOH))

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CNC(=O)NCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.